Xylamidine tosylate

CAS No.: 6443-40-9

Cat. No.: VC3899145

Molecular Formula: C26H32N2O5S

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6443-40-9 |

|---|---|

| Molecular Formula | C26H32N2O5S |

| Molecular Weight | 484.6 g/mol |

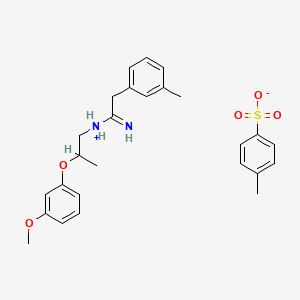

| IUPAC Name | 2-(3-methoxyphenoxy)propyl-[2-(3-methylphenyl)ethanimidoyl]azanium;4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10) |

| Standard InChI Key | FRJLUWKYXWADTA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC=C1)CC(=N)[NH2+]CC(C)OC2=CC=CC(=C2)OC |

Introduction

Chemical and Structural Properties

Xylamidine tosylate exists as a hemihydrate with the molecular formula 2C₁₉H₂₄N₂O₂·2C₇H₈O₃S·H₂O and a molecular weight of 987.231 g/mol . Its structure comprises a xylamidine cation paired with a tosylate (p-toluenesulfonate) anion. The compound is racemic, containing equal parts of enantiomers, and lacks defined stereocenters or E/Z centers . Key structural features include:

-

Aryl ether linkages: Derived from 3-methoxyphenol, contributing to receptor binding specificity.

-

Imidoylammonium group: Facilitates interaction with serotonin receptors.

-

Tosylate counterion: Enhances solubility and stability.

Table 1: Molecular Characteristics of Xylamidine Tosylate

Mechanism of Action

Xylamidine tosylate selectively antagonizes peripheral 5HT2A and 5HT1A receptors with negligible CNS penetration . This selectivity arises from its quaternary ammonium structure, which limits blood-brain barrier permeability. Key mechanistic insights include:

-

Receptor Binding: The compound competitively inhibits serotonin binding at 5HT2A receptors (Ki ≈ 12 nM), attenuating downstream Gq/11-mediated signaling .

-

Peripheral Specificity: Unlike centrally active antagonists (e.g., methysergide), xylamidine’s charged nature confines its action to vascular smooth muscle, enteric neurons, and thermoregulatory pathways .

-

Functional Antagonism: In vivo studies demonstrate blockade of serotonin-induced vasoconstriction and visceral pain responses at doses ≤1 mg/kg .

Research Applications

Cardiovascular Studies

Xylamidine tosylate has elucidated serotonin’s role in blood pressure regulation. In conscious rats, pretreatment with 0.3 mg/kg xylamidine abolished 5HT2 receptor-mediated hypertensive responses while sparing α1-adrenoceptor effects . This discrimination enabled researchers to isolate serotonergic contributions to conditions like hypertension and Raynaud’s phenomenon.

Thermoregulation

Estrogen-deficient rodent models revealed that 5HT2A activation exacerbates tail-skin temperature dysregulation. Xylamidine (1 mg/kg s.c.) normalized thermoregulatory responses by blocking peripheral serotonin signaling, suggesting therapeutic potential for menopausal hot flashes .

Migraine Pathways

In neurogenic inflammation models, xylamidine (10 μM) inhibited mCPP-induced dural protein extravasation by 78%, revealing a nitric oxide-dependent mechanism distinct from central migraine pathways .

Comparative Pharmacology

Table 2: Xylamidine Tosylate vs. Other Serotonin Antagonists

| Compound | CNS Penetration | Primary Targets | Therapeutic Use |

|---|---|---|---|

| Xylamidine tosylate | No | Peripheral 5HT2A/1A | Research tool |

| Methysergide | Yes | 5HT1B/1D, 5HT2A | Migraine prophylaxis |

| Cyproheptadine | Yes | 5HT2, H1 | Allergies, serotonin syndrome |

| Pizotifen | Yes | 5HT2, H1 | Migraine prevention |

Xylamidine’s peripheral restriction avoids CNS side effects (e.g., drowsiness, dizziness) common to other antagonists, enabling cleaner mechanistic studies .

Clinical and Preclinical Insights

Dose-Response Relationships

-

Cardiovascular Effects: ED₅₀ = 0.12 mg/kg i.v. for inhibiting 5HT-induced pressor responses in rats .

-

Thermoregulation: 1 mg/kg s.c. restored normal tail-skin temperature fluctuations in ovariectomized rodents .

-

Toxicity: LD₅₀ >100 mg/kg in rodents, reflecting a wide safety margin for research use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume